ISOPROPYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-5-[(2-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE
Overview
Description
Isopropyl 2-[(5-bromo-2-furoyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate is a complex organic compound that features a variety of functional groups, including furan, thiophene, and carbamate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-5-[(2-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the core thiophene structure, followed by the introduction of the furoyl and methoxyphenyl groups through amide bond formation. The bromination of the furan ring is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-[(5-bromo-2-furoyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Isopropyl 2-[(5-bromo-2-furoyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ISOPROPYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-5-[(2-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2-[(5-bromo-2-furoyl)amino]-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate
- Isopropyl 2-[(5-bromo-2-furoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Isopropyl 2-[(5-bromo-2-furoyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both furan and thiophene rings, along with the bromine and methoxyphenyl groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
propan-2-yl 2-[(5-bromofuran-2-carbonyl)amino]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O6S/c1-11(2)30-22(28)17-12(3)18(20(27)24-13-7-5-6-8-14(13)29-4)32-21(17)25-19(26)15-9-10-16(23)31-15/h5-11H,1-4H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAQDDLEPBSGCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=C(O2)Br)C(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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